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molecular formula C12H7FN2 B8591310 2-(4-Fluorophenyl)-5-cyanopyridine

2-(4-Fluorophenyl)-5-cyanopyridine

Cat. No. B8591310
M. Wt: 198.20 g/mol
InChI Key: NEYQUOOBWIIAAZ-UHFFFAOYSA-N
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Patent
US04684477

Procedure details

2-(4-Fluorophenyl)-5-cyano-6-chloropyridine (8.6 g) prepared in Example 1 was dissolved in ethyl acetate (300 ml), followed by adding to the solution, Pd-C (1 g) and triethylamine (12 ml), subjecting the above pyridine derivative to catalytic reduction at ordinary temperature and ordinary pressure, thereafter adding water (100 ml), filtering, withdrawing the ethyl acetate layer separated from the filtrate, twice washing it with water, distilling off ethyl acetate, and recrystallizing the residue from ethanol to obtain the objective 2-(4-fluorophenyl)-5-cyanopyridine (3.8 g). M.P.: 149.0° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10](Cl)[N:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.N1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=C(C=C1)C#N)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
adding water (100 ml), filtering
CUSTOM
Type
CUSTOM
Details
withdrawing the ethyl acetate layer
CUSTOM
Type
CUSTOM
Details
separated from the filtrate
WASH
Type
WASH
Details
twice washing it with water
DISTILLATION
Type
DISTILLATION
Details
distilling off ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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